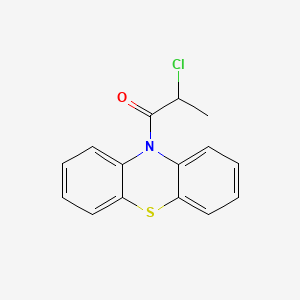

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Overview

Description

“2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes. The molecular formula of this compound is C15H12ClNOS and it has a molecular weight of 289.8 g/mol.

Synthesis Analysis

A series of 1,3-di (2-substituted 10H-phenothiazin-10-yl)propan-1-one was synthesized using the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3- (10H-phenothiazin-10-y1)propionic acid with 2- substituted phenothiazines .Scientific Research Applications

Antimicrobial Activity

Research on phenothiazine derivatives, including those structurally related to 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one, has shown promising antimicrobial properties. A study by Bansode, Dongre, and Dongre (2009) synthesized a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one compounds and evaluated them for antibacterial and antifungal activities. These compounds, derived from the phenothiazine framework, exhibited significant antimicrobial activity, demonstrating the potential of phenothiazine derivatives in developing new antimicrobial agents (Bansode, Dongre, & Dongre, 2009).

Photochemical Properties

The photochemistry of chlorpromazine, a compound related to this compound, has been extensively studied. Davies, Navaratnam, and Phillips (1976) investigated the photochemical behavior of chlorpromazine in propan-2-ol solution, revealing that upon excitation, chlorpromazine undergoes carbon-chlorine bond fission to form free radicals. These radicals react with the solvent to produce various compounds, illustrating the complex photochemical reactions that can occur with phenothiazine derivatives under specific conditions (Davies, Navaratnam, & Phillips, 1976).

Interaction with Biological Molecules

A theoretical analysis of phenothiazine derivatives, focusing on their interactions with gold and water molecules and their potential effectiveness against SARS-CoV-2, was conducted by Al-Otaibi et al. (2022). This study utilized density functional theory (DFT) and molecular dynamics (MD) simulations to explore the stability of protein-ligand complexes involving phenothiazine derivatives and angiotensin-converting enzyme 2 (ACE2). The findings suggest that phenothiazine derivatives may offer valuable insights into designing drugs for treating COVID-19, highlighting the versatility of phenothiazine derivatives in interacting with biological molecules (Al-Otaibi et al., 2022).

Fluorescence Properties

Gaina et al. (2012) explored the synthesis of novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives with fluorescence properties. Their study compared the acetalization of 10-methyl-10H-phenothiazine-carbaldehyde under various conditions, aiming for more environmentally friendly synthetic methods. The synthesized compounds displayed daylight fluorescence with large Stokes shifts, indicating potential applications in materials science and biochemistry where fluorescent markers are needed (Gaina et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDHJLPQTVVBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326203 | |

| Record name | 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-63-0 | |

| Record name | 38076-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

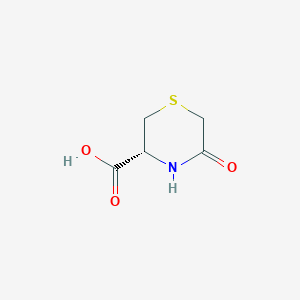

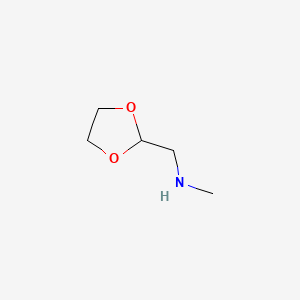

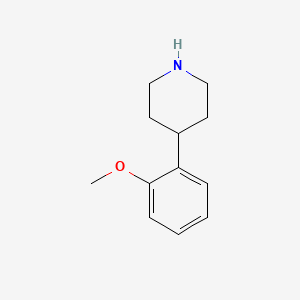

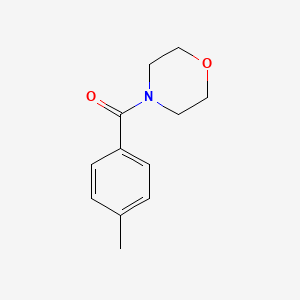

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.